molecular formula C17H12ClNO2 B2813201 (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 797797-63-8

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2813201
CAS No.: 797797-63-8
M. Wt: 297.74
InChI Key: BSUQWOLZGLZHCK-UHFFFAOYSA-N
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Description

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H12ClNO2 and its molecular weight is 297.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is part of a broader class of compounds known for their chalcone derivatives, which are recognized for their structural diversity and potential in drug development. The synthesis of related compounds reveals that they adopt slightly twisted conformations from coplanarity, devoid of classical hydrogen bonds but feature nonclassical C-H...O/N interactions. This structural insight is crucial for understanding the intermolecular interactions significant in the design of therapeutic agents (Rizvi et al., 2008).

Antimalarial Activity

Compounds within this chemical family have shown promising in vitro antimalarial activity against P. falciparum, highlighting their potential as antimalarial agents. The synthesis process, by condensing 3-(substituted-benzoyl)propionic acids with substituted 2-chloroquinoline-3-carbaldehydes, leads to compounds exhibiting significant antimalarial effects, underscoring the importance of such chemical frameworks in developing new therapeutic strategies (Alam et al., 2011).

Anti-inflammatory and Antibacterial Properties

Further research into the synthesized series of 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones has demonstrated their efficacy in anti-inflammatory and antibacterial activities. These compounds have shown promising results in reducing ulcerogenicity compared to standard treatments, supported by lipid peroxidation studies. The significant activity against both S. aureus and E. coli positions these compounds as potential candidates for addressing bacterial infections and inflammatory conditions with reduced gastrointestinal toxicity (Alam et al., 2011).

Microwave Assisted Synthesis and Antimicrobial Evaluation

The microwave-assisted synthesis of related quinoline derivatives has been explored for its antimicrobial potential. These synthesized compounds have been tested against a variety of gram-negative and gram-positive organisms, as well as fungal organisms, showcasing their broad-spectrum antimicrobial efficacy. Such studies highlight the practicality and efficiency of microwave-assisted synthesis in generating compounds with significant biological activities (Sarveswari & Vijayakumar, 2016).

Properties

IUPAC Name

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-11-4-5-12-10-13(17(18)19-14(12)9-11)6-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUQWOLZGLZHCK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328271
Record name (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

797797-63-8
Record name (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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